molecular formula C27H25ClN2O6S B12037362 Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 357433-42-2

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12037362
CAS No.: 357433-42-2
M. Wt: 541.0 g/mol
InChI Key: HWIGAUFPTODHRT-HYARGMPZSA-N
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Description

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a hydroxyl group instead of an acetoxy group, which may affect its reactivity and biological activity.

    Ethyl 2-(4-acetoxy-3-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with molecular targets.

    Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: The substitution of a fluorine atom for a chlorine atom can alter the compound’s electronic properties and its behavior in chemical reactions.

Properties

CAS No.

357433-42-2

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541.0 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25ClN2O6S/c1-5-34-21-13-17(7-12-20(21)36-16(4)31)14-22-25(32)30-24(18-8-10-19(28)11-9-18)23(26(33)35-6-2)15(3)29-27(30)37-22/h7-14,24H,5-6H2,1-4H3/b22-14+

InChI Key

HWIGAUFPTODHRT-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OC(=O)C

Origin of Product

United States

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